REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[CH2:17]=O>>[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([CH2:17][N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[C:3]=1[OH:9]
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Name
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|
Quantity
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252 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)Br)O
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Name
|
|
Quantity
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105 g
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Type
|
reactant
|
Smiles
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N(CCO)CCO
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with an agitator
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Type
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TEMPERATURE
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Details
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while maintaining the temperature at 40-45 Deg C
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Type
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TEMPERATURE
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Details
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The temperature was then raised to 100-110 Deg
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Type
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TEMPERATURE
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Details
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and maintained at that temperature for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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to distil off excess formaldehyde, methanol and water
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC(=C1)Br)CN(CCO)CCO)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |